

# Ibrexafungerp pharmacokinetics and tissue distribution

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Pharmacokinetic Parameters of Ibrexafungerp

This table consolidates key pharmacokinetic metrics for a standard 300 mg oral dose, as established in clinical trials [1] [2].

| Parameter          | Value (Fasting State)    | Value (Fed State) | Notes / References                                               |
|--------------------|--------------------------|-------------------|------------------------------------------------------------------|
| $AUC_{0-24}$       | 6,832 ng*h/mL            | 9,867 ng*h/mL     | High-fat meal increases AUC by ~38% [1].                         |
| $C_{max}$          | 435 ng/mL                | 629 ng/mL         | High-fat meal increases $C_{max}$ by ~32% [1].                   |
| $T_{max}$          | 4 - 6 hours              | 4 - 6 hours       | Absorption is delayed by food [1] [3].                           |
| Terminal Half-Life | 20 - 30 hours            | 20 - 30 hours     | Supports once-daily or prolonged dosing intervals [1] [2] [4].   |
| Bioavailability    | ~35% - 50% (animal data) | -                 | Orally bioavailable, a key advantage over echinocandins [5] [3]. |

| Parameter                                | Value (Fasting State)            | Value (Fed State) | Notes / References                                     |
|------------------------------------------|----------------------------------|-------------------|--------------------------------------------------------|
| Protein Binding                          | >99.5% (primarily to albumin)    | -                 | Highly protein-bound [2] [4].                          |
| V <sub>ss</sub> (Volume of Distribution) | ~600 L                           | -                 | Indicates extensive distribution into tissues [2] [3]. |
| Primary Metabolic Pathway                | CYP3A4                           | -                 | Followed by glucuronidation and sulfation [1] [2] [4]. |
| Route of Elimination                     | Feces (~90%, 51% as parent drug) | -                 | Urinary excretion is minimal (<2%) [2] [4].            |

## Tissue Distribution and Site-of-Infection Penetration

**Ibrexafungerp** demonstrates extensive tissue distribution, with particularly high penetration at common sites of fungal infection [5] [4] [3].

| Tissue / Site                | Distribution Characteristics & Key Findings                                                                                                                     |
|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vaginal Tissue               | Achieves high concentrations, making it a favorable treatment for vulvovaginal candidiasis (VVC) [1] [2] [4].                                                   |
| Liver, Lungs, Spleen, Skin   | Achieves clinically relevant concentrations in animal studies; excellent penetration into organs targeted by invasive molds and yeasts [5] [4] [3].             |
| Kidney                       | Drug exposure in kidney tissue exceeds that in plasma by 20- to 25-fold [4].                                                                                    |
| Site of Infection (Lesions)  | In a mouse model of intra-abdominal candidiasis, concentrations within liver abscesses were nearly <b>100-fold higher</b> than concurrent serum levels [4] [6]. |
| Central Nervous System (CNS) | Poor penetration into the CNS in uninfected animals [4] [3].                                                                                                    |

## Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of **ibrexafungerp** and highlights key drug-drug interactions, which are crucial for clinical protocol design.



[Click to download full resolution via product page](#)

***Ibrexafungerp** is primarily metabolized by CYP3A4, and its exposure is significantly affected by co-administered drugs that inhibit or induce this enzyme [1] [2] [4].*

## Key Experimental Methodologies

The robust data on **ibrexafungerp**'s distribution, particularly at the site of infection, is derived from advanced analytical techniques.

- **Site of Infection Penetration (LCM-directed LC-MS/MS):** In a murine model of intra-abdominal candidiasis, laser capture microdissection (LCM) was used to precisely microdissect infected abscesses from liver tissue. The captured lesion material was then analyzed using high-pressure liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantitatively determine the drug concentration specifically within the infected lesion [6].
- **Tissue Distribution Imaging (MALDI-MSI):** Matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) was used to visualize the spatial distribution of **ibrexafungerp** across tissue sections. This technique provides a two-dimensional view of how the drug distributes within an organ, confirming its efficient accumulation in areas of infection [6].
- **Antifungal Susceptibility Testing (EUCAST Broth Microdilution):** The in vitro activity of **ibrexafungerp** against *Candida* species is determined using the standardized broth microdilution method from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For molds like *Aspergillus*, the minimum effective concentration (MEC) is used instead of MIC [7] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. : Mechanism of Action, Clinical, and Translational... Ibrexafungerp [pmc.ncbi.nlm.nih.gov]
2. Ibrexafungerp: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. in Development for Treatment of... | Encyclopedia MDPI Ibrexafungerp [encyclopedia.pub]
4. Ibrexafungerp - an overview [sciencedirect.com]
5. Ibrexafungerp, a Novel Triterpenoid Antifungal in ... [pmc.ncbi.nlm.nih.gov]
6. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of ... [pubmed.ncbi.nlm.nih.gov]
7. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [frontiersin.org]

To cite this document: Smolecule. [Ibrexafungerp pharmacokinetics and tissue distribution].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-pharmacokinetics-and-tissue-distribution>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)